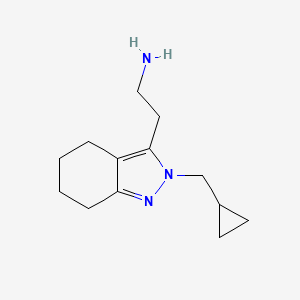

2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine

Descripción general

Descripción

The compound “2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine” is a complex organic molecule. It contains an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This structure is found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure analysis would involve determining the positions of the atoms in the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the indazole ring and the various substituents. The electron-donating or withdrawing nature of these groups could affect the compound’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación

Tetrahydro-1,3-oxazepines Synthesis

The compound 2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl)ethan-1-amine, through its components, is utilized in the synthesis of tetrahydro-1,3-oxazepines. This synthesis involves the regioselective intramolecular amination of the cyclopropylmethyl cation, a process resulting in trans-tetrahydro-1,3-oxazepines with high diastereoselectivity. These oxazepines can be converted to homoallylamine derivatives efficiently (Skvorcova, Grigorjeva & Jirgensons, 2015).

Novel Heterocyclic Scaffold Synthesis

Another application is in the synthesis of a fluorinated heterocyclic scaffold, where the compound acts as a precursor. This synthesis involves multiple steps, including Michael addition and Mannich reaction, and yields functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, indicating its utility in creating a variety of complex heterocyclic structures (Revanna et al., 2013).

Amidation-Coupling-Cycloisomerization (ACCI) Sequence

The compound is also involved in a novel three-component synthesis of oxazoles, forming part of the ACCI sequence. This complex synthesis pathway underscores the compound's versatility in contributing to the formation of a variety of heterocyclic structures (Merkul & Müller, 2006).

Cyclization and Amination Reactions

The component cyclopropylmethyl cation is a key player in cyclization and amination reactions, leading to the formation of 1-amino-1-hydroxymethylcyclobutane derivatives. The outcomes of these reactions depend on various factors, including the substrate's substituents and the reaction conditions, demonstrating the compound's role in highly specific and tunable chemical processes (Skvorcova, Grigorjeva & Jirgensons, 2017).

Endosomolytic Polymer Synthesis

Poly(amido-amine)s (PAAs) synthesized from components related to the compound exhibit endosomolytic properties. These PAAs show different biological responses based on their chemical structure, indicating the compound's potential in biomedical applications, particularly in delivering therapeutic agents (Ferruti et al., 2000).

Mecanismo De Acción

The mechanism of action of a compound generally involves interaction with a specific target, such as a protein or enzyme, leading to a change in the target’s activity. This can affect various biochemical pathways, leading to changes at the molecular and cellular level .

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of the compound. These properties can be influenced by various factors, including the chemical structure of the compound, the route of administration, and individual patient characteristics .

The action of a compound can also be influenced by environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .

Safety and Hazards

Direcciones Futuras

Propiedades

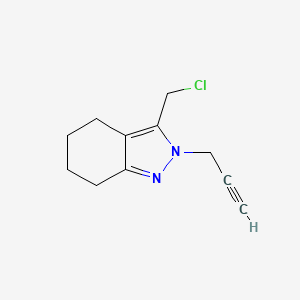

IUPAC Name |

2-[2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c14-8-7-13-11-3-1-2-4-12(11)15-16(13)9-10-5-6-10/h10H,1-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZATVNKQZAIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=C2C1)CCN)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

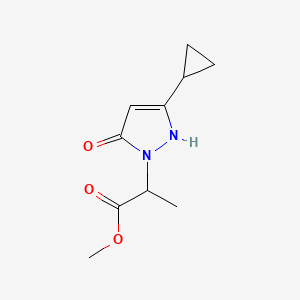

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

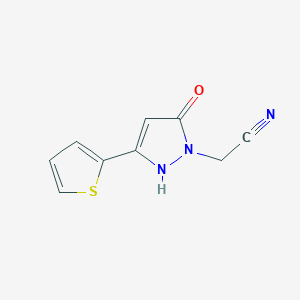

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483959.png)

![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1483973.png)